![molecular formula C18H18N2O3S B2857907 (E)-methyl 8-methyl-4-oxo-6-styryl-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate CAS No. 1164526-88-8](/img/structure/B2857907.png)
(E)-methyl 8-methyl-4-oxo-6-styryl-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate
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Overview
Description
(E)-methyl 8-methyl-4-oxo-6-styryl-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate is a useful research compound. Its molecular formula is C18H18N2O3S and its molecular weight is 342.41. The purity is usually 95%.
BenchChem offers high-quality (E)-methyl 8-methyl-4-oxo-6-styryl-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-methyl 8-methyl-4-oxo-6-styryl-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis Techniques : Research has shown that derivatives of 2-oxo(or thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid, part of the Biginelli-compounds family, can undergo various reactions including methylation, acylation, and condensation to form pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines. For example, a Dimroth-like rearrangement has been observed to yield 6H-1,3-thiazines under specific conditions, highlighting the compound's versatility in synthetic organic chemistry (Kappe & Roschger, 1989).
Biological Activity : Derivatives of the specified compound class have been evaluated for antimicrobial activity, demonstrating promising results. For instance, the synthesis and biological evaluation of certain pyrimidine, pyrimido[2,1-b][1,3]thiazine, and thiazolo[3,2-a]pyrimidine derivatives revealed some compounds with notable antimicrobial properties (Sayed, Shamroukh, & Rashad, 2006).
Novel Derivatives Creation : Another study focused on synthesizing new derivatives, such as pyrido[4″,3″:4″,5″]thieno[2″,3″:4,5]pyrimido[2,1-b][1,3,4]thiadiazine, highlighting the potential for creating new molecules with possibly unique biological activities or chemical properties (Ahmed, 2002).
Safety and Hazards
properties
IUPAC Name |
methyl 8-methyl-4-oxo-6-[(E)-2-phenylethenyl]-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-12-16(17(22)23-2)14(9-8-13-6-4-3-5-7-13)20-15(21)10-11-24-18(20)19-12/h3-9,14H,10-11H2,1-2H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDSSVASLPFMGC-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=O)CCSC2=N1)C=CC3=CC=CC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(N2C(=O)CCSC2=N1)/C=C/C3=CC=CC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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